molecular formula C9H11N3O2 B2485943 7-acétyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1803609-82-6

7-acétyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Numéro de catalogue: B2485943
Numéro CAS: 1803609-82-6
Poids moléculaire: 193.206
Clé InChI: MJBLEBUIYYUFGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings

Applications De Recherche Scientifique

The biological activity of 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is primarily attributed to its ability to inhibit specific enzymes and pathways critical in various diseases:

Target Enzymes

  • Tyrosine Kinases : Similar compounds have demonstrated inhibitory effects on tyrosine kinases involved in cell proliferation and survival.
  • Cyclin-dependent Kinase 4 (CDK4) : The compound may influence pathways involving CDK4, crucial for cell cycle regulation.

Potential Therapeutic Applications

  • Anticancer Agents :
    • A study identified a series of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. These compounds were evaluated against the NCI 60 human cancer cell line panel and showed selective activity against breast and renal cancer cell lines .
    • The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance anticancer efficacy.
  • Anti-inflammatory Agents :
    • Research has shown that derivatives of pyrido[3,4-d]pyrimidine can exhibit anti-inflammatory properties. The synthesis of new compounds retaining the pyrazolo[3,4-d]pyrimidine nucleus has been explored for their pharmacological potential .
  • Enzyme Inhibition :
    • Compounds similar to 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one are being investigated for their ability to inhibit enzymes critical in metabolic pathways related to various diseases.

Case Study 1: Anticancer Activity

A series of derivatives based on the pyrido[3,4-d]pyrimidine scaffold were synthesized and tested for cytotoxicity against cancer cell lines. The results indicated that certain modifications significantly increased the potency against specific cancer types .

Case Study 2: Anti-inflammatory Properties

Research into pyrazolo[3,4-d]pyrimidines showed promising results in reducing inflammation in animal models. These compounds were less toxic than traditional anti-inflammatory drugs like Diclofenac .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process . Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Comparison: Compared to these similar compounds, 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific acetyl group at the 7-position, which can influence its reactivity and interaction with biological targets. This structural difference can result in distinct biological activities and chemical properties, making it a valuable compound for various applications .

Activité Biologique

7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (CAS No. 1803609-82-6) is a heterocyclic compound belonging to the pyrido[3,4-d]pyrimidine family. Its unique fused ring structure incorporates both pyridine and pyrimidine rings, which contribute to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is primarily attributed to its ability to inhibit specific enzymes and pathways critical in various diseases.

Target Enzymes:

  • Tyrosine Kinases: Similar compounds in the pyrido[2,3-d]pyrimidin-7-one class have demonstrated inhibitory effects on tyrosine kinases involved in cell proliferation and survival.
  • Cyclin-dependent Kinase 4 (CDK4): The compound may also affect pathways involving CDK4, which is crucial for cell cycle regulation.

Mode of Action:
The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their enzymatic activity. This inhibition can lead to antiproliferative effects in cancer cells and modulation of other cellular processes.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

  • In Vitro Studies:
    • Compounds similar to 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one have shown significant cytotoxic effects against various cancer cell lines. For instance:
      • MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells exhibited growth inhibition with IC50 values ranging from 2.43 to 14.65 μM for related compounds .
    • Apoptosis-inducing studies indicated that these compounds could enhance caspase-3 activity and induce morphological changes in cancer cells at micromolar concentrations.
  • Mechanistic Insights:
    • The compound has been noted for its ability to disrupt microtubule assembly in cancer cells at concentrations around 20 μM . This mechanism suggests potential use as a microtubule-destabilizing agent in cancer therapy.

Other Biological Activities

  • Antimicrobial Properties: There is emerging evidence suggesting that similar compounds may possess antibacterial properties targeting bacterial enzymes such as acetyl-CoA carboxylase (ACC), which could be exploited for antibiotic development .

Case Studies

Several case studies have investigated the efficacy of related compounds:

Study ReferenceCompound TestedCancer TypeIC50 (µM)Mechanism
Pyrido[2,3-d]pyrimidine derivativeMDA-MB-2312.43Microtubule destabilization
Curcumin analogsHepG214.65Apoptosis induction
ACC inhibitorsVarious bacteriaN/AEnzyme inhibition

Propriétés

IUPAC Name

7-acetyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)12-3-2-7-8(4-12)10-5-11-9(7)14/h5H,2-4H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBLEBUIYYUFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.